![molecular formula C19H14F3NO2S B2368067 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone CAS No. 478066-86-3](/img/structure/B2368067.png)
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This reaction forms the isoxazole ring, which is then further functionalized to introduce the phenyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediates formed during the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the phenyl or trifluoromethyl groups.
Scientific Research Applications
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or targets.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity to these targets. The isoxazole ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone: Similar in structure but with a phenyl group instead of a benzyl group.
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanone: Similar but with a propanone group instead of an ethanone group.
Uniqueness
1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2S/c20-19(21,22)15-8-4-5-13(9-15)11-26-12-17(24)18-10-16(23-25-18)14-6-2-1-3-7-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCSDJPAEISIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CSCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)
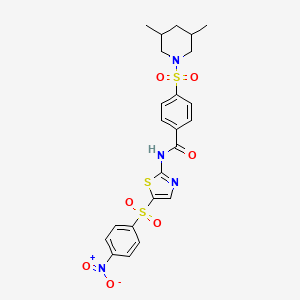
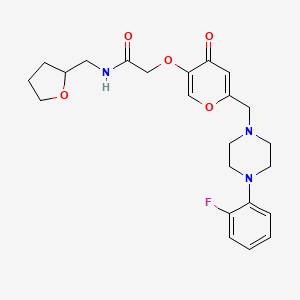
![1-(2-Fluorophenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2367990.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
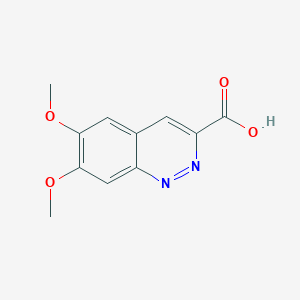

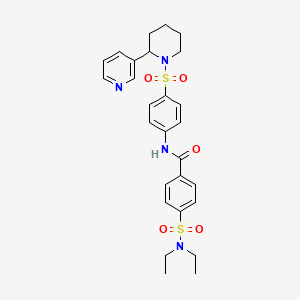
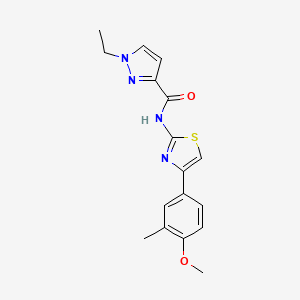
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)
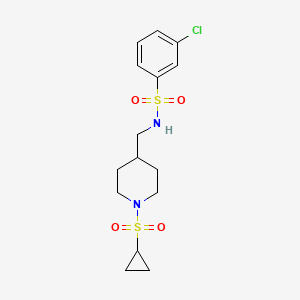
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)
